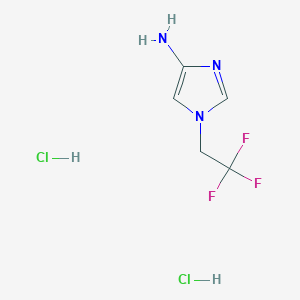

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for the similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” is1S/C6H8F3N3.2ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;;/h1-2H,3-4,10H2;2*1H . Physical And Chemical Properties Analysis

The similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Amidines

One primary application of trifluoroethyl imidates, related to the structural family of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride, is in the synthesis of amidines. Trifluoro- and trichloroethyl imidates serve as excellent reagents for preparing amidines under mild conditions. These imidates can react with various amine nucleophiles either as free bases or hydrochloride salts in a streamlined process, sometimes directly yielding the desired product from the reaction mixture (Caron et al., 2010).

Development of Diazotransfer Reagents

Imidazole-1-sulfonyl azide hydrochloride is another related compound that has been identified as an efficient diazotransfer reagent. It matches the effectiveness of triflyl azide in acting as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. Its preparation is straightforward, scalable from inexpensive materials, shelf-stable, and it crystallizes conveniently (Goddard-Borger & Stick, 2007).

Pharmaceutical Applications

While avoiding specifics on drug use and dosage, it's important to mention the relevance of imidazole derivatives in pharmaceutical research. Compounds with imidazole groups play significant roles in treating conditions like hypertension, acting as agonists for specific receptors. For instance, the study of the structure and electronic properties of imidazole derivatives offers insights into their potential as antihypertensive agents, demonstrating the broad application of these compounds in medicinal chemistry (Aayisha et al., 2019).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole compounds, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the potential of halogen-substituted imidazoline compounds in protecting metals from corrosion, underlining the chemical versatility and application breadth of imidazole derivatives (Zhang et al., 2015).

Catalytic and Synthetic Applications

Further extending the utility of imidazole-related compounds, research into imidazolate-bridged copper(II) complexes reveals applications in catalysis and synthesis. These complexes, involving imidazolate as bridging ligands, underscore the structural and functional diversity accessible through the manipulation of imidazole derivatives (Chaudhuri et al., 1993).

Safety and Hazards

The similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” has several safety precautions. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)2-11-1-4(9)10-3-11;;/h1,3H,2,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFARLBDRFAKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)

![N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696535.png)

![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)